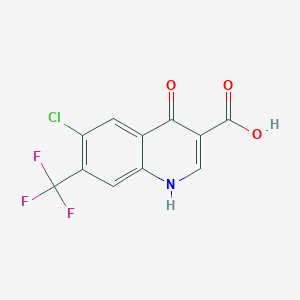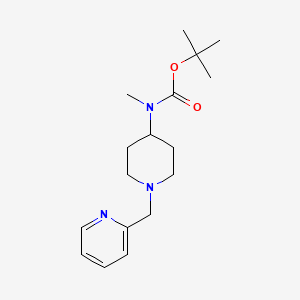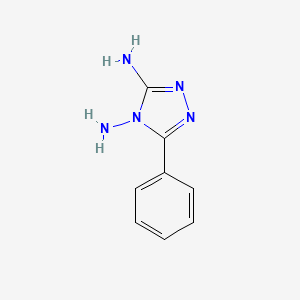![molecular formula C17H19NO2 B12121550 [1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester](/img/structure/B12121550.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-(dimethylamino)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido [1,1’-bifenil]-4-carboxílico, 4’-(dimetilamino)-, éster etílico es un compuesto orgánico con la fórmula molecular C17H19NO2. Es un derivado del bifenilo, donde uno de los anillos fenilo se sustituye con un grupo ácido carboxílico y el otro con un grupo dimetilamino. La funcionalidad éster etílico está unida al grupo ácido carboxílico. Este compuesto es conocido por sus aplicaciones en varios campos, incluida la síntesis orgánica y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido [1,1’-bifenil]-4-carboxílico, 4’-(dimetilamino)-, éster etílico generalmente implica la esterificación del ácido [1,1’-bifenil]-4-carboxílico con etanol en presencia de un catalizador ácido. La reacción se puede llevar a cabo bajo condiciones de reflujo para garantizar la conversión completa del ácido carboxílico al éster.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas de microrreactores puede facilitar la introducción directa del grupo éster etílico en la estructura del bifenilo, haciendo que el proceso sea más sostenible y escalable .
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo dimetilamino, lo que lleva a la formación de derivados de N-óxido.
Reducción: La reducción del grupo éster puede producir el alcohol correspondiente.
Sustitución: Los anillos aromáticos pueden participar en reacciones de sustitución aromática electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Se emplean reactivos como el ácido nítrico para la nitración o el bromo para la bromación en condiciones controladas.
Productos principales
Oxidación: Derivados de N-óxido.
Reducción: Alcohol correspondiente.
Sustitución: Derivados de bifenilo nitro o halogenados.
Aplicaciones Científicas De Investigación
Química
En la síntesis orgánica, el ácido [1,1’-bifenil]-4-carboxílico, 4’-(dimetilamino)-, éster etílico se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sirve como intermedio en la preparación de diversos derivados de bifenilo funcionalizados .
Biología y Medicina
Se puede utilizar en el desarrollo de fármacos que se dirigen a vías biológicas específicas .
Industria
En el sector industrial, este compuesto se emplea en la producción de recubrimientos y tintas de curado UV. Actúa como fotoiniciador en la polimerización de prepolímeros insaturados, lo que lo hace valioso en la fabricación de materiales avanzados .
Mecanismo De Acción
El mecanismo de acción del ácido [1,1’-bifenil]-4-carboxílico, 4’-(dimetilamino)-, éster etílico implica su interacción con objetivos moleculares específicos. El grupo dimetilamino puede participar en enlaces de hidrógeno e interacciones electrostáticas con macromoléculas biológicas, influyendo en su función. El grupo éster puede sufrir hidrólisis, liberando el derivado ácido carboxílico activo, que puede interactuar aún más con los objetivos celulares .
Comparación Con Compuestos Similares
Compuestos similares
4-Dimetilaminobenzoato de etilo: Similar en estructura pero carece de la parte bifenilo.
Acrilato de dimetilaminoetilo: Contiene un grupo dimetilamino y una funcionalidad éster, pero difiere en la estructura principal.
Singularidad
La presencia tanto del bifenilo como del grupo dimetilamino en el ácido [1,1’-bifenil]-4-carboxílico, 4’-(dimetilamino)-, éster etílico confiere propiedades químicas únicas, lo que lo convierte en un intermedio versátil en la síntesis orgánica. Su capacidad para participar en diversas reacciones químicas y sus aplicaciones en múltiples campos ponen de manifiesto su importancia.
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
ethyl 4-[4-(dimethylamino)phenyl]benzoate |
InChI |
InChI=1S/C17H19NO2/c1-4-20-17(19)15-7-5-13(6-8-15)14-9-11-16(12-10-14)18(2)3/h5-12H,4H2,1-3H3 |
Clave InChI |
YGGBYNBLGDBTEP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12121476.png)
![4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12121479.png)

![4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B12121487.png)

![1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]-](/img/structure/B12121506.png)



![3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-](/img/structure/B12121519.png)
![3-[2-(4-Ethylphenoxy)acetamido]benzoic acid](/img/structure/B12121525.png)
![2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121543.png)
